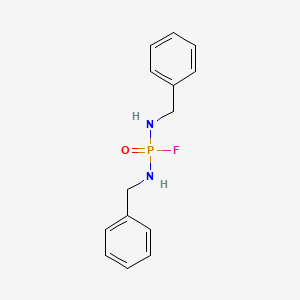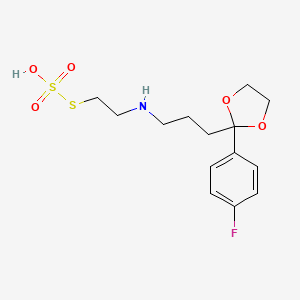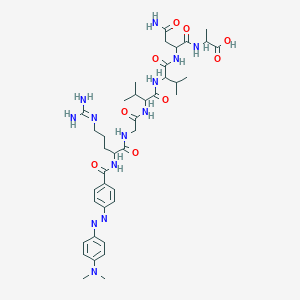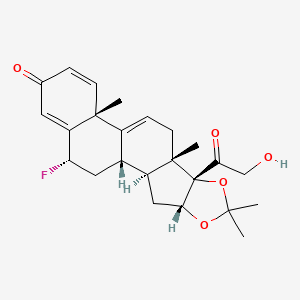
Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is characterized by the presence of fluorine atoms, which can significantly alter its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 8-fluoro-, (2-fluoroethyl) ester typically involves the esterification of 8-fluorooctanoic acid with 2-fluoroethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
8-Fluorooctanoic acid+2-FluoroethanolH2SO4Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as acidic ion-exchange resins can also be employed to facilitate the esterification process. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrolysis: This ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 8-fluorooctanoic acid and 2-fluoroethanol.
Reduction: Reduction reactions involving this ester can lead to the formation of alcohols. For example, using lithium aluminum hydride (LiAlH4) as a reducing agent can convert the ester into the corresponding alcohols.
Substitution: The fluorine atoms in the ester can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: 8-Fluorooctanoic acid and 2-fluoroethanol.
Reduction: 8-Fluorooctanol and 2-fluoroethanol.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, which can alter their reactivity and stability.
Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated compounds’ interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, especially in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism by which octanoic acid, 8-fluoro-, (2-fluoroethyl) ester exerts its effects is primarily through its interactions with biological molecules. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, potentially altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octanoic acid, ethyl ester: Similar in structure but lacks the fluorine atoms, resulting in different chemical properties and reactivity.
8-Fluorooctanoic acid: The parent acid of the ester, which can undergo similar reactions but lacks the ester functionality.
2-Fluoroethyl acetate: Another fluorinated ester, but with a different carbon chain length and structure.
Uniqueness
Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester is unique due to the presence of two fluorine atoms, which can significantly influence its chemical behavior and interactions with biological systems. The fluorine atoms can enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
332-94-5 |
|---|---|
Molekularformel |
C10H18F2O2 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2-fluoroethyl 8-fluorooctanoate |
InChI |
InChI=1S/C10H18F2O2/c11-7-5-3-1-2-4-6-10(13)14-9-8-12/h1-9H2 |
InChI-Schlüssel |
GLVASOHGDUAMMM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(=O)OCCF)CCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-1,2,3,4-Tetrahydro-2-[(4-methoxyphenyl)sulfonyl]-3-isoquinolinecarboxylic Acid](/img/structure/B13426962.png)


![(Z)-2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13426984.png)



![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13426998.png)
![azetidin-3-yl(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B13427006.png)
![endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate](/img/structure/B13427013.png)




